molecular formula C42H48NO2PS B6290520 (R)-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide CAS No. 2183514-08-9

(R)-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B6290520
CAS No.: 2183514-08-9
M. Wt: 661.9 g/mol
InChI Key: DDAVVJQEEHFBRU-WSDQCUJVSA-N
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Description

®-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide is a complex organophosphorus compound. It is notable for its unique structure, which includes an adamantyl group, a diphenylphosphanyl group, and a dimethylxanthenyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Scientific Research Applications

®-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide has various scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. It is particularly useful in the synthesis of complex metal-organic frameworks and coordination polymers.

    Biology: The compound is used in biochemical studies to investigate the interactions between ligands and biological macromolecules.

    Medicine: The compound is used in medicinal chemistry to develop new drugs and therapeutic agents.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the adamantyl group: This step involves the reaction of adamantane with a suitable reagent to introduce the adamantyl group.

    Introduction of the diphenylphosphanyl group: This step involves the reaction of a diphenylphosphine with a suitable reagent to introduce the diphenylphosphanyl group.

    Formation of the dimethylxanthenyl group: This step involves the reaction of xanthene with a suitable reagent to introduce the dimethylxanthenyl group.

    Coupling of the groups: The final step involves the coupling of the adamantyl, diphenylphosphanyl, and dimethylxanthenyl groups to form the desired compound.

Industrial Production Methods

Industrial production of ®-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

®-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Reaction conditions typically involve the use of an appropriate solvent and temperature control.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. Reaction conditions typically involve the use of an appropriate solvent and temperature control.

    Substitution: Common reagents include nucleophiles or electrophiles. Reaction conditions typically involve the use of an appropriate solvent and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives.

Mechanism of Action

The mechanism of action of ®-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various chemical reactions, such as catalysis and electron transfer. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide: This compound is unique due to its specific combination of functional groups and its applications in various fields.

    ®-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfonamide: This compound is similar but contains a sulfonamide group instead of a sulfinamide group.

    ®-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfonate: This compound is similar but contains a sulfonate group instead of a sulfinamide group.

Uniqueness

®-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its applications in various fields, such as chemistry, biology, medicine, and industry, highlight its versatility and importance in scientific research.

Properties

IUPAC Name

(R)-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H48NO2PS/c1-40(2,3)47(44)43-39(42-25-28-22-29(26-42)24-30(23-28)27-42)33-18-12-19-34-37(33)45-38-35(41(34,4)5)20-13-21-36(38)46(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-21,28-30,39,43H,22-27H2,1-5H3/t28?,29?,30?,39-,42?,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAVVJQEEHFBRU-WSDQCUJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C67CC8CC(C6)CC(C8)C7)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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